molecular formula C11H11NO3S2 B161031 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one CAS No. 139057-17-3

3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one

Cat. No.: B161031
CAS No.: 139057-17-3
M. Wt: 269.3 g/mol
InChI Key: LNABYIAUVCHZCT-UHFFFAOYSA-N
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Description

3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one is a high-purity chemical reagent designed for research applications. This compound belongs to the class of 1,3-disubstituted prop-2-en-1-one derivatives, also known as enones, which are recognized as versatile scaffolds in medicinal and organic chemistry . A key structural feature of this molecule is the α,β-unsaturated carbonyl system, which can act as an electrophilic Michael acceptor, allowing it to interact with biological targets and modulate cysteine-dependent signal transduction pathways . Enone derivatives are under investigation for their potent anti-inflammatory properties. Recent research on closely related structural analogs has demonstrated that such compounds can act as effective inhibitors of neutrophil-mediated inflammation. They have shown promise in selectively inhibiting superoxide anion production and the release of human neutrophil elastase—key processes in inflammatory diseases—without exhibiting cytotoxicity in human neutrophils . The mechanism of action for these effects is believed to involve the attenuation of crucial signaling pathways, including the mitogen-activated protein kinases (MAPKs) and the Akt phosphorylation cascade . Beyond its potential biological activity, this compound serves as a valuable precursor in organic synthesis. The presence of the bis(methylsulfanyl) group and the nitrophenyl moiety makes it a versatile intermediate, particularly for the construction of heterocyclic systems . For instance, similar compounds are documented as key precursors for the synthesis of heterocyclic ketene aminals, which are important building blocks for a wide variety of fused heterocycles . This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult all relevant material safety data sheets prior to handling.

Properties

IUPAC Name

3,3-bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S2/c1-16-11(17-2)7-10(13)8-4-3-5-9(6-8)12(14)15/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNABYIAUVCHZCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=CC(=O)C1=CC(=CC=C1)[N+](=O)[O-])SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577344
Record name 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139057-17-3
Record name 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Reagent Selection

The most widely reported synthesis involves a base-promoted condensation reaction between 3-nitroacetophenone and carbon disulfide, followed by methylation. Sodium tert-butoxide in anhydrous benzene acts as a strong non-nucleophilic base, deprotonating the acetophenone derivative to form a resonance-stabilized enolate. Subsequent nucleophilic attack on carbon disulfide generates a dithiolate intermediate, which undergoes double methylation with methyl iodide to yield the target compound.

The stoichiometric ratio of reagents is critical:

  • 3-Nitroacetophenone : Carbon disulfide : Methyl iodide = 1 : 1.5 : 1.2

  • Temperature control at 0°C during methyl iodide addition prevents polysubstitution byproducts.

Optimized Procedure (Adapted from RSC Advances )

  • Step 1 : Suspend sodium tert-butoxide (6.0 g, 62.5 mmol) in dry benzene (5 mL) at 0°C.

  • Step 2 : Add 3-nitroacetophenone (3.0 g, 25.0 mmol) and carbon disulfide (2.87 g, 37.5 mmol) dissolved in benzene (5 mL) dropwise over 30 minutes.

  • Step 3 : Stir at 0°C for 90 minutes until a reddish dithiolate intermediate precipitates.

  • Step 4 : Introduce methyl iodide (4.26 g, 30.0 mmol) in benzene (5 mL) over 10 minutes, maintaining 0°C.

  • Step 5 : Quench with ice water, filter the yellow solid, and recrystallize from ethanol.

Yield : 80% (3.10 g)
Melting Point : 110–112°C

Phase-Transfer Catalytic (PTC) Approaches

Patent-Derived Methodology

A patent by US5360935A describes a generalizable PTC strategy for α,β-unsaturated ketones, applicable to 3-nitrophenyl derivatives. While the exemplified compounds differ, the protocol can be adapted:

ParameterSpecification
CatalystTetrabutylammonium bromide (0.5 mol%)
BaseAnhydrous K2CO3 (3 equiv)
SolventAcetonitrile or THF
Temperature50–100°C under reflux
Reaction Time8–12 hours

This method uses phenylmethanesulphonyl fluoride and 3-nitrophenacyl bromide as precursors, though yields for the target compound remain unreported in the patent.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The sodium tert-butoxide method offers superior reproducibility and yield (80%) compared to PTC approaches, which require optimization for nitro-substituted substrates. Key advantages include:

  • Short Reaction Time : 3 hours total vs. 8+ hours for PTC.

  • Simpler Workup : Filtration and recrystallization suffice, avoiding column chromatography.

Byproduct Formation

Common impurities arise from:

  • Incomplete Methylation : Detected via LC-MS as mono-methylthio derivatives (m/z 241.2).

  • Oxidation Products : Thioether oxidation to sulfones under aerobic conditions, mitigated by inert atmosphere.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (DMSO-d6, 400 MHz) :

  • δ 2.48 (s, 3H, SCH3)

  • δ 2.67 (s, 3H, SCH3)

  • δ 6.83 (s, 1H, vinyl-H)

  • δ 7.46–8.07 (m, 4H, Ar-H)

13C NMR (DMSO-d6, 75 MHz) :

  • δ 14.2 (SCH3)

  • δ 123.8–148.1 (aromatic and carbonyl carbons)

Mass Spectrometry

  • ESI-TOF : m/z 269.3 [M+H]+ (calc. 269.04 for C11H11NO3S2).

Industrial-Scale Considerations

Solvent Selection

Benzene, though effective, poses toxicity concerns. Substitutes tested include:

SolventYield (%)Purity (HPLC)
Toluene7598.2
THF6897.5
DCM<5090.1

Toluene emerges as a viable alternative, reducing workplace hazards without significant yield loss.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies indicate a 20% reduction in reaction time (90 → 72 minutes) under microwave irradiation (100 W, 80°C), though yields remain comparable to conventional heating .

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as thiols or amines can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Organic Synthesis

Synthetic Versatility
3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one serves as a versatile intermediate in organic synthesis. Its unique functional groups enable the formation of various derivatives through nucleophilic attacks and electrophilic substitutions. For instance, it can undergo reactions to form heterocyclic compounds, which are valuable in pharmaceuticals.

Case Study: Synthesis of Heterocycles
A study demonstrated the synthesis of fused heterocycles using this compound as a precursor. The reactions involved the formation of ketene aminals, which are crucial for generating complex molecular architectures used in drug development .

Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activities. The presence of the nitrophenyl group is particularly noteworthy as it may enhance electron transfer processes, potentially leading to increased antibacterial efficacy .

Case Study: Antimicrobial Screening
In a comparative study of various derivatives, this compound showed promising results against several bacterial strains, suggesting that modifications to the methylsulfanyl and nitrophenyl groups could optimize its activity further .

Photophysical Properties

The compound's structure allows for interesting photophysical properties that can be exploited in materials science. The nitrophenyl group can participate in charge transfer processes, making it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells.

Data Table: Photophysical Characteristics

PropertyValue
Absorption Max (nm)350
Emission Max (nm)450
Quantum Yield0.25

Interaction with Biological Targets

The methylsulfanyl groups can interact with thiol-containing enzymes or proteins, suggesting potential applications in biochemistry and pharmacology. This interaction can lead to the modulation of enzyme activities or serve as a scaffold for drug design.

Case Study: Enzyme Inhibition
Research has shown that similar compounds can inhibit thiol-dependent enzymes, paving the way for investigating this compound as a potential lead compound in drug discovery .

Mechanism of Action

The mechanism of action of 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group may participate in electron transfer reactions, while the methylsulfanyl groups can interact with thiol-containing enzymes or proteins. These interactions can modulate biological processes and lead to various effects, such as inhibition of enzyme activity or disruption of cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares structural features and physical properties of the target compound with analogs:

Compound Name Substituents (R) Molecular Weight Melting Point (°C) Density (g/cm³) Key References
3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-EN-1-one 3-nitrophenyl 297.37* Not reported ~1.2 (estimated)
3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one 4-nitrophenyl 297.37 Not reported Not reported
3,3-Bis(methylsulfanyl)-1-phenylprop-2-en-1-one Phenyl 224.34 95 1.169
1-(3-Trifluoromethylphenyl)-3,3-bis(methylthio)prop-2-en-1-one 3-trifluoromethylphenyl 292.37 88–89 Not reported
1-(2-methylphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one 2-methylphenyl 238.37 Not reported 1.145

*Calculated based on molecular formula C₁₁H₁₁NO₃S₂.

Key Observations:

  • Nitro Position Effects : The 3-nitrophenyl group in the target compound versus the 4-nitrophenyl analog () may alter crystal packing and hydrogen-bonding interactions due to meta vs. para substitution.
  • Electron-Withdrawing vs.
  • Thermal Stability : The trifluoromethylphenyl derivative () shows a lower melting point (88–89°C) compared to the phenyl analog (95°C), likely due to disrupted crystallinity from the bulky CF₃ group.

Biological Activity

3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one, also known by its CAS number 139057-17-3, is an organic compound characterized by a unique structural configuration that includes two methylthio groups and a nitrophenyl substituent attached to a prop-2-en-1-one backbone. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

The molecular formula for this compound is C₁₁H₁₁N₁O₃S₂, with a molecular weight of approximately 269.33 g/mol. Its structural features contribute to its biological activity, as the planar configuration allows for resonance stabilization which is influenced by the nitro group and methylthio substituents.

Anticancer Properties

Research indicates that compounds related to chalcones, including this compound, exhibit significant anticancer activity. Studies have shown that chalcone derivatives can induce apoptosis in various cancer cell lines through mechanisms such as microtubule destabilization and caspase activation. For example, similar compounds have demonstrated the ability to inhibit microtubule assembly at concentrations around 20 μM, leading to enhanced apoptosis in breast cancer cells (MDA-MB-231) at lower concentrations (1.0 μM) .

Table 1: Summary of Anticancer Activity of Chalcone Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
7dMDA-MB-2311.0Apoptosis induction via caspase activation
7hMDA-MB-2311.0Microtubule destabilization
10cMDA-MB-2312.5Cell cycle arrest in G2/M phase

The biological activity of this compound is believed to involve several key mechanisms:

  • Interaction with Microtubules : Similar compounds disrupt microtubule dynamics, which is critical for cell division.
  • Caspase Activation : Induction of apoptosis through the activation of caspases has been observed in related studies.
  • Electron Transfer Reactions : The nitrophenyl group may facilitate electron transfer reactions that modulate cellular processes .

Case Studies

Recent studies have focused on the synthesis and evaluation of chalcone derivatives for their biological activities. One study synthesized a series of compounds similar to this compound and evaluated their effects on various cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation and induce apoptosis at micromolar concentrations .

Q & A

Q. What are the standard synthetic routes for preparing 3,3-Bis(methylsulfanyl)-1-(3-nitrophenyl)prop-2-en-1-one, and how is purity confirmed?

The compound is synthesized via a modified Claisen-Schmidt condensation. A typical protocol involves reacting 3-nitroacetophenone with methylsulfanylmethyl groups under basic conditions (e.g., NaOH in ethanol). Post-synthesis, purification is achieved by slow evaporation of an ethanol solution to obtain single crystals. Purity is confirmed using melting point analysis (435–437 K), IR spectroscopy (C=O at ~1615 cm⁻¹, NO₂ at 1512/1345 cm⁻¹), and NMR (¹H and ¹³C). Elemental analysis (C, H, N) further validates stoichiometric integrity .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key peaks indicate its structural features?

Key techniques include:

  • IR : C=O stretch (~1615 cm⁻¹), conjugated C=C (~1590 cm⁻¹), and NO₂ asymmetric/symmetric stretches (1512/1345 cm⁻¹).
  • ¹H NMR : Aromatic protons (δ 8.33 ppm for 3-nitrophenyl), vinylic proton (δ 6.73 ppm), and methylsulfanyl groups (δ 2.60–2.57 ppm).
  • ¹³C NMR : Carbonyl (δ ~183.5 ppm), conjugated carbons (δ ~170.6 ppm), and nitrophenyl carbons (δ 124.1–149.9 ppm).
    Mass spectrometry (m/z = 269 [M⁺]) and X-ray diffraction (triclinic P1 space group) provide additional structural confirmation .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound, and what experimental methods can elucidate these interactions?

The crystal structure is stabilized by weak C–H⋯S and C–H⋯O hydrogen bonds, forming a 3D network. X-ray diffraction (SHELX refinement) reveals a dihedral angle of 35.07° between the nitrophenyl and enone systems. Bond shortening (C3–S1/2: 1.746–1.750 Å vs. C1/2–S1/2: 1.794–1.806 Å) suggests π-d interactions between sulfur and the conjugated system. Refinement parameters (R = 0.055, wR = 0.115) and data-to-parameter ratios (17.4) ensure structural reliability .

Q. What computational approaches are used to predict the nonlinear optical (NLO) properties of such chalcone derivatives?

Density Functional Theory (DFT) calculates hyperpolarizability (β) and dipole moments, while molecular dynamics (MD) simulations assess solvent interactions. Experimental validation employs the Z-scan technique to measure nonlinear absorption coefficients. For example, similar chalcones exhibit reverse saturable absorption (RSA) due to π-conjugation and electron-withdrawing groups like –NO₂, making them candidates for optical limiting .

Q. How does the position of the nitro group (meta vs. para) affect the electronic structure and optical properties of this compound?

Meta-substitution (3-nitro) reduces symmetry compared to para isomers, altering charge transfer efficiency. Computational studies (e.g., time-dependent DFT) show that meta-NO₂ lowers the HOMO-LUMO gap, enhancing intramolecular charge transfer (ICT). This is corroborated by red-shifted UV-Vis spectra and higher second-harmonic generation (SHG) efficiency in meta derivatives. Experimental comparisons with para isomers (e.g., 4-nitrophenyl analog) reveal distinct c(3) values, reflecting differences in electron delocalization .

Q. How can researchers resolve discrepancies in reported spectroscopic data for structurally similar chalcones?

Contradictions in NMR or IR data may arise from solvent effects, crystallinity, or measurement protocols. Standardization involves:

  • Repeating experiments under identical conditions (solvent, temperature).
  • Cross-validating with X-ray crystallography for bond lengths/angles.
  • Using high-field NMR (≥500 MHz) and deuterated solvents to minimize signal overlap.
    For example, vinylic proton shifts vary slightly between solid-state (X-ray) and solution (NMR) due to packing effects, necessitating complementary techniques .

Methodological Notes

  • SHELX Refinement : Use SHELXL for small-molecule refinement, ensuring proper absorption correction (multi-scan) and riding models for H atoms .
  • Optical Property Analysis : Combine UV-Vis-NIR spectroscopy with computational modeling to correlate structure-property relationships .
  • Synthetic Optimization : Adjust reaction stoichiometry and solvent polarity (e.g., ethanol vs. DMF) to control crystal morphology and yield .

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